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Compound of Interest

Compound Name: Vomicine

Cat. No.: B092078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological profile of Vomicine based on

currently available public information. Vomicine is a naturally occurring alkaloid found in the

seeds of Strychnos nux-vomica. Comprehensive toxicological data for Vomicine is limited.

Much of the understanding of its potential toxicity is inferred from its structural similarity to other

well-studied alkaloids from the same source, such as strychnine and brucine. This guide is

intended for informational purposes for research and drug development professionals and

should not be considered a complete safety assessment.

Executive Summary
Vomicine is an indole alkaloid present in Strychnos nux-vomica, a plant known for its toxic

constituents, primarily strychnine and brucine. While specific toxicological studies on Vomicine
are scarce, this document synthesizes the available data and provides a comparative context

with its better-known structural analogs. The acute toxicity of Vomicine has been quantified

with a median lethal dose (LD50) in mice. However, comprehensive data on sub-acute, chronic,

genetic, and reproductive toxicity are not readily available. The proposed mechanism of toxic

action, based on structural similarity to strychnine, is the antagonism of glycine receptors in the

central nervous system, leading to excitotoxicity. This profile underscores the need for further

toxicological evaluation to fully characterize the safety of Vomicine for any potential therapeutic

application.
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Physicochemical Properties
Property Value Source

Chemical Formula C₂₂H₂₄N₂O₄ PubChem

Molecular Weight 380.4 g/mol PubChem

CAS Number 125-15-5 PubChem

Appearance Crystalline solid Inferred

Solubility Data not readily available

Toxicological Data
Acute Toxicity
The primary quantitative measure of acute toxicity is the LD50, the dose at which 50% of the

test population dies. A single study has reported the LD50 for Vomicine.

Test Species Route LD50 Toxic Effects Reference

LD50 Mouse
Subcutaneou

s

74.2 mg/kg

(74,200

µg/kg)

Convulsions

or effect on

seizure

threshold

Acta

Pharmaceutic

a Suecica,

1970

For context, the toxicity of Vomicine is compared with that of the major alkaloids from

Strychnos nux-vomica, strychnine and brucine. Strychnine is considerably more toxic than

brucine[1][2]. The lethal dose of brucine in adults is estimated to be around 1000 mg, while for

strychnine it is in the range of 30-120 mg[1].
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Compound Species Route LD50 Reference

Strychnine Rat Oral ~20 mg/kg Wikipedia

Strychnine Rat Subcutaneous 1.2 mg/kg Wikipedia

Brucine Rat Oral 4 mg/kg PubChem

Brucine Rat Intraperitoneal 91 mg/kg PubChem

Brucine Rat Subcutaneous 60 mg/kg PubChem

Sub-acute and Chronic Toxicity
No specific sub-acute or chronic toxicity studies for Vomicine were identified in the public

domain. Such studies are crucial for understanding the effects of repeated exposure over a

longer duration.

Genotoxicity
There is no available data on the genotoxic potential of Vomicine. Standard assays to

determine mutagenicity (e.g., Ames test) and clastogenicity (e.g., micronucleus assay) have not

been reported for this compound.

Carcinogenicity
No carcinogenicity studies for Vomicine have been reported.

Reproductive and Developmental Toxicity
Information regarding the effects of Vomicine on fertility, reproduction, and embryonic

development is not available.

Proposed Mechanism of Toxic Action
Due to the lack of specific mechanistic studies on Vomicine, its mechanism of toxicity is

inferred from the well-characterized actions of its structural analog, strychnine. Strychnine is a

potent neurotoxin that acts as a competitive antagonist at glycine receptors, which are ligand-

gated chloride ion channels primarily found in the spinal cord and brainstem[3][4].
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Glycine is a major inhibitory neurotransmitter. Its binding to the glycine receptor allows chloride

ions to enter the neuron, causing hyperpolarization and making it less likely to fire an action

potential. By blocking this inhibitory action, strychnine leads to disinhibition of motor neurons,

resulting in uncontrolled neuronal firing. This hyperexcitability manifests as severe, convulsive

muscle spasms. Given the structural similarities, it is plausible that Vomicine exerts its toxic

effects through a similar antagonism of the glycine receptor, leading to central nervous system

hyperexcitability and convulsions.
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Caption: Hypothetical mechanism of Vomicine toxicity via glycine receptor antagonism.

Experimental Protocols
While specific experimental data for Vomicine is limited, the following are standard protocols

for key toxicological assays that would be required for a comprehensive evaluation.

Acute Oral Toxicity (Based on OECD Guideline 420)
This method uses a fixed dose procedure to assess acute oral toxicity.

Animal Model: Typically, young adult female rats are used.

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.

A single animal is dosed at a level expected to produce some signs of toxicity without

mortality.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b092078?utm_src=pdf-body
https://www.benchchem.com/product/b092078?utm_src=pdf-body-img
https://www.benchchem.com/product/b092078?utm_src=pdf-body
https://www.benchchem.com/product/b092078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Main Study: Based on the sighting study, groups of animals are dosed in a stepwise manner

using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

Administration: The test substance is administered as a single oral dose via gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Endpoint: The study allows for the classification of the substance into a toxicity category

based on the observed outcomes at different dose levels.
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Start: Acute Toxicity Test (OECD 420)
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Caption: General workflow for an acute oral toxicity study based on OECD Guideline 420.

Genotoxicity: Bacterial Reverse Mutation Test (Ames
Test; based on OECD Guideline 471)
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This in vitro assay is used to detect gene mutations.

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-

requiring strains of Escherichia coli.

Procedure: The tester strains are exposed to the test substance with and without a metabolic

activation system (S9 mix from rat liver).

Method: The plate incorporation method or the pre-incubation method is used.

Endpoint: A positive result is indicated by a concentration-related increase in the number of

revertant colonies compared to the negative control.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test
(Based on OECD Guideline 487)
This assay detects chromosomal damage.

Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO, V79, or L5178Y

cells).

Procedure: Cells are exposed to the test substance with and without a metabolic activation

system.

Treatment: Cells are treated for a short period (3-6 hours) or a longer period (1.5-2 normal

cell cycles).

Endpoint: The frequency of micronuclei (small nuclei that form around chromosome

fragments or whole chromosomes that were not incorporated into the main nucleus during

cell division) is scored. A significant increase in micronucleated cells indicates clastogenic or

aneugenic potential.

Conclusion and Future Directions
The available data on Vomicine provides a very preliminary understanding of its toxicological

profile. The acute toxicity is established in mice, but significant data gaps exist for other crucial

toxicological endpoints. The proposed mechanism of action, based on strychnine, provides a
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working hypothesis but requires experimental validation. For any further development of

Vomicine, a comprehensive toxicological assessment is imperative, including:

Sub-acute and chronic toxicity studies to determine the No-Observed-Adverse-Effect Level

(NOAEL).

A full battery of genotoxicity tests to assess mutagenic and clastogenic potential.

Reproductive and developmental toxicity studies to evaluate effects on fertility and offspring.

Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion

(ADME) profile.

Mechanistic studies to confirm the interaction with glycine receptors and explore other

potential off-target effects.

This systematic evaluation is essential to establish a robust safety profile for Vomicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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